molecular formula C8H12ClNO B1209227 Allidochlor CAS No. 93-71-0

Allidochlor

Cat. No.: B1209227
CAS No.: 93-71-0
M. Wt: 173.64 g/mol
InChI Key: MDBGGTQNNUOQRC-UHFFFAOYSA-N
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Description

Allidochlor is an organochlorine pesticide that is widely used in agricultural, forestry, and residential areas to control a variety of pests, including aphids, mites, and mealybugs. This compound is classified as a broad-spectrum insecticide, meaning that it is effective against a wide variety of insects. This compound is also used to control certain plant diseases. This compound is a relatively safe pesticide, but it has some potential health risks that must be considered before using it.

Scientific Research Applications

1. Detection in Agricultural Products

Allidochlor, a herbicide, is detectable in grains using advanced techniques like high-performance liquid chromatography-electrospray ionization mass spectrometry (HPLC-ESI MS/MS). This method is effective for simultaneous determination of this compound and cyanazine in grain samples, ensuring food safety and compliance with agricultural standards (L. Wen-e, 2010).

2. Lipidomics and Mass Spectrometry

While not directly about this compound, understanding its impact on biological systems can be facilitated through lipidomics, a field that analyzes cellular lipidomes. Electrospray ionization mass spectrometry (ESI/MS) is a critical tool in this domain, offering insights into how substances like this compound might interact with cellular lipids (Xianlin Han & R. Gross, 2005).

3. Lipid Extraction and Analysis

In the context of this compound's effects on biological systems, methodologies for lipid extraction are relevant. A new one-phase extraction (OPE) method using methanol/chloroform/MTBE provides nearly 100% recovery for various lipid classes. This is crucial for accurately assessing the impact of substances like this compound on the human serum lipidome (R. Pellegrino et al., 2014).

4. Cellular Technologies in Metabolic Correction

Research on metabolic corrections in acute liver toxicity might offer insights into managing adverse effects from substances like this compound. Allogeneic hepatocytes and Mexidol are used for correcting erythrocyte metabolism, which could be a model for studying this compound's impact on cellular metabolism (S. Terekhova et al., 2017).

5. Lipidomics in Disease and Drug Discovery

Understanding this compound's impact on health can be enhanced through lipidomics, which helps identify disease and drug efficacy biomarkers. This field explores deviations in metabolic and signaling pathways, crucial for understanding how this compound might affect these processes (T. Vihervaara, M. Suoniemi, & R. Laaksonen, 2014).

Mechanism of Action

Target of Action

Allidochlor is a type of herbicide . The primary targets of this compound are annual grasses and certain broad-leaved weeds . These targets play a crucial role in the growth of crops, and controlling these targets helps in the successful cultivation of crops such as corn, vegetables including beans, cabbage, peas, onions, celery, fruit, ornamentals, and soybeans .

Pharmacokinetics

This compound has a high potential for bioconcentration . It is highly soluble in water and highly volatile . . These ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound impact its bioavailability, determining how effectively it can reach its targets and exert its herbicidal effects.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as soil type, temperature, rainfall, and the presence of other chemicals can affect how this compound is absorbed, distributed, metabolized, and excreted in the environment . These factors can also impact the effectiveness of this compound in controlling its target weeds.

Safety and Hazards

Allidochlor is harmful if swallowed or in contact with skin . It causes skin irritation and serious eye irritation . It is toxic to aquatic life with long-lasting effects . Safety measures include avoiding release to the environment, wearing protective gloves/clothing/eye protection, and washing thoroughly after handling .

Biochemical Analysis

Biochemical Properties

Allidochlor plays a significant role in biochemical reactions, particularly in inhibiting the respiration of germinating seeds and the cell division and protein synthesis of young buds. It interacts with enzymes such as α-amylase, hindering the transport of nutrients and leading to the inhibition of weed growth . The compound’s interaction with α-amylase is crucial as it prevents the formation of soluble sugars necessary for seed germination.

Cellular Effects

This compound affects various types of cells and cellular processes. It is known to influence cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on cell function includes the inhibition of cell division and protein synthesis, leading to stunted growth or death of the target weeds . Additionally, this compound’s high potential for bioconcentration and moderate mammalian toxicity make it a known skin and eye irritant .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It inhibits enzymes involved in cell division and protein synthesis, such as α-amylase. This inhibition disrupts the normal metabolic processes, leading to the accumulation of unmetabolized nutrients and eventual cell death . The compound’s ability to inhibit enzyme activity is a key factor in its herbicidal properties.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is highly volatile and not persistent in the soil, making it mobile and prone to degradation . Long-term effects on cellular function observed in in vitro and in vivo studies include reduced cell viability and impaired metabolic activity. The stability of this compound is influenced by environmental factors such as temperature and pH, which can accelerate its degradation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may not exhibit significant toxic effects. At higher doses, this compound can cause adverse effects such as skin and eye irritation, moderate mammalian toxicity, and potential long-term health risks . Threshold effects observed in studies indicate that the compound’s toxicity increases with dosage, highlighting the importance of careful dosage management in agricultural applications.

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with enzymes and cofactors. The compound’s inhibition of α-amylase affects the metabolic flux, leading to the accumulation of unmetabolized nutrients . This disruption in metabolic pathways can result in altered metabolite levels and impaired cellular function. The compound’s metabolic pathways are crucial for understanding its herbicidal activity and potential environmental impact.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s high solubility in water and volatility contribute to its mobility within the environment . This compound’s distribution within cells is influenced by its chemical properties, which allow it to accumulate in specific cellular compartments. This accumulation can affect the compound’s localization and activity.

Subcellular Localization

This compound’s subcellular localization is influenced by targeting signals and post-translational modifications. The compound is directed to specific compartments or organelles, where it exerts its herbicidal effects . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential impact on cellular function.

Properties

IUPAC Name

2-chloro-N,N-bis(prop-2-enyl)acetamide
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InChI

InChI=1S/C8H12ClNO/c1-3-5-10(6-4-2)8(11)7-9/h3-4H,1-2,5-7H2
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InChI Key

MDBGGTQNNUOQRC-UHFFFAOYSA-N
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Canonical SMILES

C=CCN(CC=C)C(=O)CCl
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Molecular Formula

C8H12ClNO
Record name RANDOX
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DSSTOX Substance ID

DTXSID2041591
Record name Allidochlor
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Molecular Weight

173.64 g/mol
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Physical Description

Randox is an amber liquid. (NTP, 1992), Amber liquid or solid; mp = 145 deg C; [HSDB] Clear colorless liquid; [MSDSonline]
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Boiling Point

165 °F at 0.3 mmHg (NTP, 1992), 92 °C @ 2 mm Hg
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Flash Point

186 °C OC; 15 °C CC
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Solubility

Slighty soluble (NTP, 1992), Soluble in alcohol, hexane and xylene, Soluble in ethanol, FAIRLY SOL IN PETROLEUM ETHER, TRICHLOROMETHANE, GREATER THAN 1.97% IN CARBON DISULFIDE @ 25 °C; GREATER THAN 50% IN CHLOROBENZENE, CHLOROFORM, CYCLOHEXANONE @ -50 °C; 50% IN ISOPROPYL ALCOHOL @ -18 °C; GREATER THAN 20% IN KEROSENE OR DIESEL OIL @ 49 °C, In water, 1.97X10+4 mg/l @ 25 °C
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Density

1.088 at 77 °F (NTP, 1992) - Denser than water; will sink, 1.088 @ 25 °C/15.6 °C
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Vapor Pressure

0.0094 [mmHg], 9.40X10-3 mm Hg @ 20 °C
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Mechanism of Action

Inhibition of cell respiration, ...AMIDE HERBICIDES INHIBIT PHOTOLYSIS OF WATER (HILL REACTION). /AMIDE HERBICIDES/
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Color/Form

OILY AMBER LIQUID OR GRANULES, Liquid

CAS No.

93-71-0
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Record name Allidochlor
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Record name ALLIDOCHLOR
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Melting Point

145 °C, DECOMP TEMP: 125 °C
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Synthesis routes and methods I

Procedure details

N-(1,1-dimethyl-2-propynyl)-3,5-dichlorobenzamide; maleic hydrazide; 3-amino-1,2,4-triazole; monosodium methanearsonate; disodium methanearsonate; N,N-dimethyl-alpha,alpha-diphenylacetamide; N-N-di(n-propyl)-2,6-dinitro-4-(trifiuoromethyl)aniline; N,N-di(n-propyl)-2,6-dinitro-4-methylaniline; N,N-di(n-propyl)-2,6-dinitro-4-methylsulfonylaniline; O-(2,4-dichlorophenyl)-O-methyl isopropylphosphoramidothioate; 4-amino-3,5,6-trichloropicolinic acid; 2,3-dichloro-1,4-naphthoquinone; di(methoxythiocarbonyl)disulfide; 3-(1-methylethyl)-1H-2,1,3-benzothiadiazin-(4)3H-one-2,2-dioxide; 6,7-dihydrodipyridol[1,2-a:2',1'-c]pyrazidiium salts; 1,1'-dimethyl-4,4'-bipyridinium salts; 3,4,5,6-tetrahydro-3,5-dimethyl-2-thio-2H-1,3,5-thiadiazine; 2-[1-(ethoxyimino)butyl]-5-[s-(ethylthio)propyl]-3-hydroxy-2-cyclohexen-1-one; 2-(2-chlorophenyl)methyl-4,4-dimethyl-3-isoxazolidinone; N-(1-ethylpropyl)-3,4-dimethyl-2,6-dinitrobenzamide; 4-chloro-5-(methylamino)-2-(α,α,α-trifluoro-m-toluyl-3-(2H)-pyridazinone; 2-(3,5-dichlorophenyl)-2-(2,2,2-trichloromethyl)oxirane.
Quantity
0 (± 1) mol
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reactant
Reaction Step One
[Compound]
Name
O-(2,4-dichlorophenyl)-O-methyl isopropylphosphoramidothioate
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0 (± 1) mol
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0 (± 1) mol
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0 (± 1) mol
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[Compound]
Name
3-(1-methylethyl)-1H-2,1,3-benzothiadiazin-(4)3H-one-2,2-dioxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
6,7-dihydrodipyridol[1,2-a:2',1'-c]pyrazidiium
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0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
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Reaction Step Eight
[Compound]
Name
3,4,5,6-tetrahydro-3,5-dimethyl-2-thio-2H-1,3,5-thiadiazine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
[Compound]
Name
2-[1-(ethoxyimino)butyl]-5-[s-(ethylthio)propyl]-3-hydroxy-2-cyclohexen-1-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve
Name
N-(1-ethylpropyl)-3,4-dimethyl-2,6-dinitrobenzamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Thirteen
Name
α,α,α-trifluoro-m-toluyl-3-(2H)-pyridazinone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fourteen
[Compound]
Name
2-(3,5-dichlorophenyl)-2-(2,2,2-trichloromethyl)oxirane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fifteen
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 16
Name
monosodium methanearsonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 17
Name
disodium methanearsonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 18
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 19
[Compound]
Name
N-N-di(n-propyl)-2,6-dinitro-4-(trifiuoromethyl)aniline
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 20
Quantity
0 (± 1) mol
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Reaction Step 22

Synthesis routes and methods II

Procedure details

N-(1,1-dimethyl-2-propynyl)-3,5-dichlorobenzamide; maleic hydrazide; 3-amino-1,2,4-triazole; monosodium methanearsonate; disodium methanearsonate; N,N-dimethyl-alpha,alpha-diphenylacetamide; N-N-di(n-propyl)-2,6-dinitro-4-(trifluoromethyl)aniline; N,N-di(n-propyl)-2,6-dinitro-4-methylaniline; N,N-di(n-propyl)-2,6-dinitro-4-methylsulfonylaniline; O-(2,4-dichlorophenyl)-O-methyl isopropylphosphoramidothioate; 4-amino-3,5,6-trichloropicolinic acid; 2,3-dichloro-1,4-naphthoquinone; di(methoxythiocarbonyl)disulfide; 3-(1-methylethyl)-1H-2,1,3-benzothiadiazin-(4)3H-one-2,2-dioxide; 6,7-dihydrodipyridol[1,2-a:2',1'-c]pyrazidiium salts; 1,1'-dimethyl-4,4'-bipyridinium salts; 3,4,5,6-tetrahydro-3,5-dimethyl-2-thio-2H-1,3,5-thiadiazine; 2-[1-(ethoxyimino)butyl]-5-[s-(ethylthio)propyl]-3-hydroxy-2-cyclohexen-1-one; 2-(2-chlorophenyl)methyl-4,4-dimethyl-3-isoxazolidinone; N-(1-ethylpropyl)-3,4-dimethyl-2,6-dinitrobenzamide; 4-chloro-5-(methylamino)-2-(α,α,α-trifluoro-m-toluyl)-3-(2H)-pyridazinone; 2-(3,5-dichlorophenyl)-2-(2,2,2-trichloromethyl)oxirane;
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
O-(2,4-dichlorophenyl)-O-methyl isopropylphosphoramidothioate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
3-(1-methylethyl)-1H-2,1,3-benzothiadiazin-(4)3H-one-2,2-dioxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
6,7-dihydrodipyridol[1,2-a:2',1'-c]pyrazidiium
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
[Compound]
Name
3,4,5,6-tetrahydro-3,5-dimethyl-2-thio-2H-1,3,5-thiadiazine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
[Compound]
Name
2-[1-(ethoxyimino)butyl]-5-[s-(ethylthio)propyl]-3-hydroxy-2-cyclohexen-1-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve
Name
N-(1-ethylpropyl)-3,4-dimethyl-2,6-dinitrobenzamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Thirteen
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fourteen
[Compound]
Name
2-(3,5-dichlorophenyl)-2-(2,2,2-trichloromethyl)oxirane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fifteen
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 16
Name
monosodium methanearsonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 17
Name
disodium methanearsonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 18
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 19
[Compound]
Name
N-N-di(n-propyl)-2,6-dinitro-4-(trifluoromethyl)aniline
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 20
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 21
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 22

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.